molecular formula C8H14BrN3 B2727508 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine CAS No. 1000802-72-1

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine

Cat. No. B2727508
CAS RN: 1000802-72-1
M. Wt: 232.125
InChI Key: NJGOTAWBGADHOH-UHFFFAOYSA-N
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Description

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine is a research chemical . It has the molecular formula C8H15BrClN3 . The compound is related to 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine, which has the empirical formula C8H15N3 and a molecular weight of 153.22 .

Scientific Research Applications

Oxidation of Amines and Sulfides

In a study by Baumstark and Chrisope (1981), the oxidation of amines and sulfides using derivatives of pyrazole compounds was explored. They found that tertiary amines and sulfides could be oxidized to amine oxides and sulfoxides in high yield, showcasing the compound's potential as an oxidizing agent in organic synthesis Baumstark & Chrisope, 1981.

Modification of Polyvinyl Alcohol/Acrylic Acid Hydrogels

Aly and El-Mohdy (2015) demonstrated the functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various aliphatic and aromatic amines, including pyrazole derivatives. This modification enhanced the thermal stability and biological activity of the hydrogels, indicating the compound's utility in developing new materials for medical applications Aly & El-Mohdy, 2015.

Generation of Structurally Diverse Libraries

Roman (2013) used a ketonic Mannich base derived from pyrazole for alkylation and ring closure reactions, leading to a structurally diverse library of compounds. This work illustrates the versatility of pyrazole derivatives in synthesizing a wide range of chemical structures for potential use in drug discovery and other applications Roman, 2013.

Facile Synthesis of Flexible Ligands

Potapov et al. (2007) reported the synthesis of flexible ligands involving pyrazole derivatives. Their work highlights the compound's role in creating ligands for potential applications in coordination chemistry and catalysis Potapov et al., 2007.

Catalytic C-H Arylation of Pyrazoles

Goikhman, Jacques, and Sames (2009) developed a method for the catalytic intermolecular C-H arylation of pyrazoles, a process that allows for the direct attachment of arene rings to pyrazoles. This method opens new avenues for synthesizing complex arylated pyrazoles, which are important in pharmaceuticals and as protein ligands Goikhman, Jacques, & Sames, 2009.

properties

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrN3/c1-6-8(9)7(2)12(11-6)5-3-4-10/h3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGOTAWBGADHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCN)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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